(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride: is a synthetic amino acid derivative It is characterized by the presence of two fluorine atoms and a dimethyl group on the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a difluorinated alkyl halide.
Amination: The precursor undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or an amine under appropriate conditions.
Hydrolysis: The resulting intermediate is then hydrolyzed to form the corresponding carboxylic acid.
Resolution: The racemic mixture is resolved to obtain the (2S)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated compounds with unique properties.
Biology:
- Investigated for its potential as a bioisostere in drug design.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes and receptors, potentially leading to increased biological activity. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural features and the nature of its interactions.
Comparison with Similar Compounds
(2S)-2-amino-4,4-dimethylpentanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
(2S)-2-amino-5,5-difluoropentanoic acid: Similar structure but without the dimethyl group, affecting its reactivity and applications.
Uniqueness:
- The presence of both fluorine atoms and a dimethyl group makes (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride unique in terms of its chemical reactivity and potential applications.
- The combination of these substituents can lead to enhanced stability, binding affinity, and biological activity compared to similar compounds.
Properties
CAS No. |
2639392-70-2 |
---|---|
Molecular Formula |
C7H14ClF2NO2 |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
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